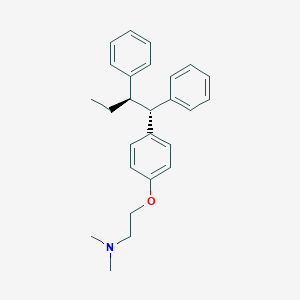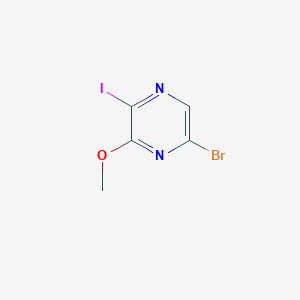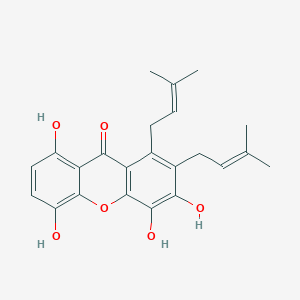
Tazobactam sodium
Overview
Description
Tazobactam sodium is a pharmaceutical compound that functions as a beta-lactamase inhibitor. It is commonly used in combination with beta-lactam antibiotics such as piperacillin and ceftolozane to enhance their efficacy by preventing their degradation by beta-lactamase enzymes produced by bacteria . This combination broadens the spectrum of antibacterial activity, making it effective against a variety of bacterial infections .
Mechanism of Action
Target of Action
Tazobactam sodium primarily targets β-lactamase enzymes produced by certain bacteria . These enzymes are responsible for the degradation of antibiotics, rendering them ineffective. By inhibiting β-lactamase, this compound protects other antibiotics from being broken down .
Mode of Action
This compound is a β-lactamase inhibitor . It contains a β-lactam ring that binds strongly to β-lactamase at or near its activation site, thereby permanently inhibiting enzymatic activity . This inhibition prevents the breakdown of other antibiotics, such as piperacillin and ceftolozane, by β-lactamase enzyme-producing organisms . This results in increased efficacy of these antibiotics .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the bacterial cell wall synthesis pathway. By inhibiting β-lactamase, this compound allows other antibiotics to effectively disrupt the synthesis of the bacterial cell wall, leading to bacterial cell death .
Pharmacokinetics
The pharmacokinetics of this compound are closely tied to its administration with other antibiotics. It is reported that this compound is mainly excreted via urine . There is no significant accumulation after administration over 7 consecutive days . More detailed pharmacokinetic studies, including absorption, distribution, metabolism, and excretion (ADME) properties, are needed for a comprehensive understanding.
Result of Action
The result of this compound’s action is the enhanced effectiveness of other antibiotics, such as piperacillin and ceftolozane . This is achieved by preventing the degradation of these antibiotics by β-lactamase enzymes . Consequently, these antibiotics can effectively kill bacteria by disrupting their cell wall synthesis .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of β-lactamase-producing bacteria is a prerequisite for its action . Additionally, the effectiveness of this compound can be influenced by the specific strain of bacteria, as certain gram-negative bacilli infections with β-lactamase producing organisms cannot be treated with piperacillin-tazobactam, due to a gene mutation conferring antibiotic resistance . More research is needed to fully understand how other environmental factors may influence the action, efficacy, and stability of this compound.
Biochemical Analysis
Biochemical Properties
Tazobactam sodium plays a crucial role in biochemical reactions by inhibiting the action of bacterial beta-lactamases, especially those belonging to the SHV-1 and TEM groups . It interacts with these enzymes and prevents the breakdown of other antibiotics by beta-lactamase enzyme-producing organisms . The nature of these interactions involves the binding of Tazobactam to beta-lactamase at or near its activation site, thereby permanently inhibiting enzymatic activity .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are primarily related to its ability to prevent the degradation of antibiotics, thereby enhancing their efficacy
Molecular Mechanism
This compound exerts its effects at the molecular level by inhibiting the action of bacterial beta-lactamases . It contains a beta-lactam ring that binds strongly to beta-lactamase at or near its activation site, thereby permanently inhibiting enzymatic activity . This inhibition prevents the breakdown of other antibiotics, resulting in increased efficacy .
Dosage Effects in Animal Models
While specific studies on the dosage effects of this compound in animal models are limited, it has been observed that a dose of 12/1.5 g/24 h as a continuous infusion is sufficient to reach a Tazobactam concentration above the target . Potential toxic levels were reached in a significant percentage of the population with higher doses .
Metabolic Pathways
This compound is involved in the metabolic pathway related to the inhibition of bacterial beta-lactamases
Transport and Distribution
The transport and distribution of this compound within cells and tissues are primarily related to its role as a beta-lactamase inhibitor
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of tazobactam sodium involves several steps. One method includes the oxidation of 2 β-chloromethyl penicillanic acid benzhydryl ester using potassium permanganate and glacial acetic acid, followed by the use of crown ether as a phase transfer catalyst and potassium iodide as a catalyst for triazole formation . Another method involves dissolving tazobactan acid in cooling water, mixing it with a salt-forming agent solution under controlled temperature, and then lyophilizing to obtain this compound powder .
Industrial Production Methods: Industrial production methods focus on optimizing yield and purity while minimizing operational risks. For instance, the use of phase transfer catalysts and controlled reaction conditions improves the stability of intermediates and shortens reaction times, making the process more suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Tazobactam sodium undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Potassium permanganate and glacial acetic acid are used for oxidation reactions.
Reduction: Specific reducing agents are not commonly mentioned in the context of this compound.
Substitution: Crown ether and potassium iodide are used as catalysts for triazole formation.
Major Products: The major product formed from these reactions is this compound itself, which is a stable compound used in pharmaceutical formulations.
Scientific Research Applications
Tazobactam sodium has a wide range of applications in scientific research:
Comparison with Similar Compounds
Sulbactam: Another beta-lactamase inhibitor used in combination with beta-lactam antibiotics.
Clavulanate: A beta-lactamase inhibitor often combined with amoxicillin.
Ceftolozane: Used in combination with tazobactam for treating resistant bacterial infections.
Comparison: Tazobactam sodium is unique in its ability to inhibit a broad spectrum of beta-lactamase enzymes, including those from the SHV-1 and TEM groups . Compared to sulbactam and clavulanate, this compound offers a wider range of inhibition and is often preferred in clinical settings for its efficacy against resistant bacterial strains .
Properties
CAS No. |
89785-84-2 |
|---|---|
Molecular Formula |
C10H12N4NaO5S |
Molecular Weight |
323.28 g/mol |
IUPAC Name |
sodium;(2S,3S,5R)-3-methyl-4,4,7-trioxo-3-(triazol-1-ylmethyl)-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
InChI |
InChI=1S/C10H12N4O5S.Na/c1-10(5-13-3-2-11-12-13)8(9(16)17)14-6(15)4-7(14)20(10,18)19;/h2-3,7-8H,4-5H2,1H3,(H,16,17);/t7-,8+,10+;/m1./s1 |
InChI Key |
ZUNWFYFXHGWFRA-QVUDESDKSA-N |
SMILES |
CC1(C(N2C(S1(=O)=O)CC2=O)C(=O)[O-])CN3C=CN=N3.[Na+] |
Isomeric SMILES |
C[C@@]1([C@@H](N2[C@H](S1(=O)=O)CC2=O)C(=O)O)CN3C=CN=N3.[Na] |
Canonical SMILES |
CC1(C(N2C(S1(=O)=O)CC2=O)C(=O)O)CN3C=CN=N3.[Na] |
Key on ui other cas no. |
89785-84-2 |
Pictograms |
Irritant; Health Hazard |
Synonyms |
(2S,3S,5R)-3-Methyl-7-oxo-3-(1H-1,2,3-triazol-1-ylmethyl)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic Acid 4,4-dioxide Sodium Salt; YTR-830; CL-307579; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does tazobactam sodium interact with its target and what are the downstream effects?
A1: this compound is a β-lactamase inhibitor that irreversibly binds to and inactivates β-lactamases, enzymes produced by some bacteria to hydrolyze β-lactam antibiotics [, ]. This inhibition prevents the degradation of β-lactam antibiotics like piperacillin, cefoperazone, and ceftriaxone, allowing them to effectively target and inhibit bacterial cell wall synthesis, ultimately leading to bacterial death [, , ].
Q2: What evidence exists for the in vitro and in vivo efficacy of this compound?
A2: Studies have demonstrated the efficacy of this compound in combination with various β-lactam antibiotics both in vitro and in vivo. In vitro studies have shown synergistic antibacterial activity against a range of bacterial strains, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa [, , ]. In vivo studies using mouse models of septicemia have demonstrated enhanced bacterial clearance and improved survival rates with this compound-containing combinations compared to β-lactam monotherapy [, ]. Clinical trials have further confirmed the efficacy of these combinations in treating various bacterial infections, including respiratory tract infections, urinary tract infections, and pneumonia [, , ].
Q3: Are there any known resistance mechanisms to this compound and how does it relate to other compounds?
A3: While this compound effectively inhibits many β-lactamases, some bacteria have developed resistance mechanisms. These mechanisms include the production of modified β-lactamases with reduced affinity for this compound or increased expression of these enzymes []. Resistance to this compound is often associated with cross-resistance to other β-lactamase inhibitors like sulbactam and clavulanate [, ]. Researchers are continually investigating novel β-lactamase inhibitors and combination therapies to overcome emerging resistance.
Q4: What is the molecular formula, weight, and spectroscopic data of this compound?
A4: this compound (C10H11N4NaO5S) possesses a molecular weight of 322.27 g/mol. Detailed spectroscopic data, including infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS), can be found in the literature and drug information resources.
Q5: What are the pharmacokinetic (PK) properties of this compound?
A6: this compound exhibits rapid absorption following intravenous administration. It demonstrates a short half-life and is primarily eliminated through renal excretion [, , ]. Detailed PK parameters, such as volume of distribution, clearance, and bioavailability, can vary depending on the specific formulation and the co-administered β-lactam antibiotic.
Q6: What are the common formulations and routes of administration for this compound?
A7: this compound is not administered as a single agent; it is always formulated with a β-lactam antibiotic. Common formulations include powder for injection and freeze-dried powder for injection [, ]. These formulations are typically administered intravenously, ensuring optimal bioavailability and rapid attainment of therapeutic drug levels.
Q7: What strategies are employed to improve the stability, solubility, or bioavailability of this compound formulations?
A8: Several strategies are employed to enhance this compound formulations. Utilizing a disodium hydrogen phosphate-sodium dihydrogen phosphate buffer pair in freeze-drying processes can help stabilize piperacillin sodium and this compound while preventing carbon dioxide formation []. Researchers have also explored techniques such as the use of macroporous absorption resin for refining this compound, achieving purities over 99.8% and enhancing stability [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


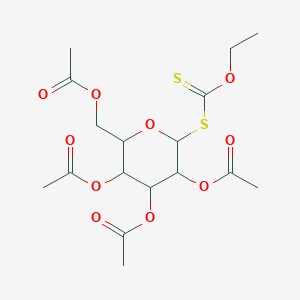
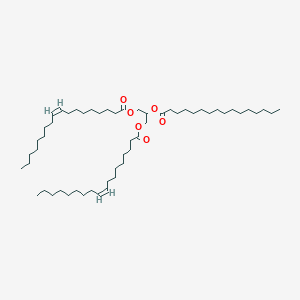
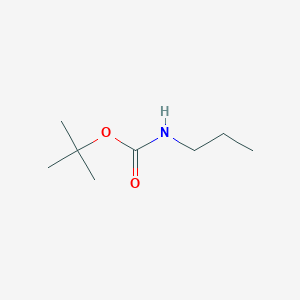
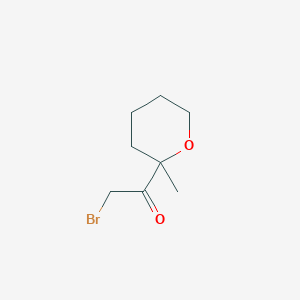
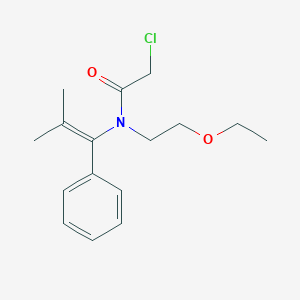
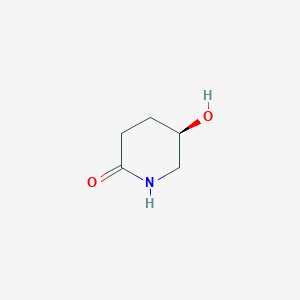
![8-Methyl-1-azabicyclo[4.2.0]octane](/img/structure/B22208.png)
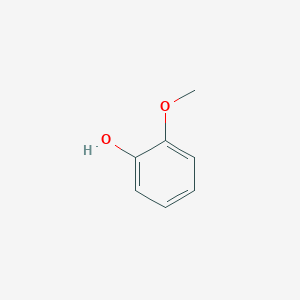
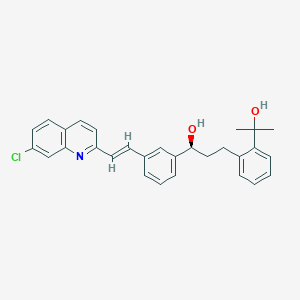
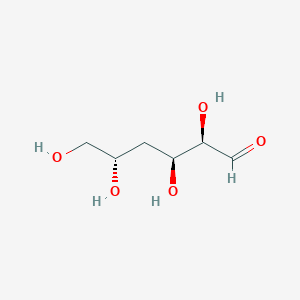
![Niobium,trichloro[1,2-di(methoxy-kO)ethane]-](/img/structure/B22228.png)
